
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound that combines adamantane and tetrahydroisoquinoline structures, potentially harnessing unique properties from each moiety. Such compounds often exhibit interesting pharmacological or material properties, drawing interest from various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis typically starts with the adamantan-1-amine and the tetrahydroisoquinoline derivative.
The urea linkage is formed through the reaction of an isocyanate intermediate with the amine derivative.
Reaction conditions often include a solvent such as dichloromethane, with temperatures maintained at ambient conditions to slightly elevated temperatures.
Industrial Production Methods:
Industrial production would likely employ similar synthetic routes but scaled up with optimized reaction conditions to maximize yield and purity.
High-performance liquid chromatography (HPLC) is utilized for purification, ensuring the compound meets industry standards.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically affecting the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could potentially modify the adamantane or isoquinoline parts, depending on the reagents used.
Substitution: The urea and adamantane units can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Hydrogenation using Pd/C as a catalyst.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation may yield corresponding carbonyl derivatives.
Reduction often results in the fully saturated derivatives.
Substitution products vary widely depending on the substituents involved.
科学研究应用
Chemistry:
Used as a building block for more complex chemical syntheses.
Studied for its stability and reactivity under various conditions.
Biology:
Investigated for pharmacological effects, especially relating to neurological pathways.
Medicine:
Could serve as a lead compound for developing new therapeutic agents.
Studied for potential anti-inflammatory, antiviral, or anticancer properties.
Industry:
Possible applications in materials science due to the robustness of the adamantane structure.
Utilized in creating durable polymers or advanced composite materials.
作用机制
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors.
The urea group may participate in hydrogen bonding, aiding in binding to biological macromolecules.
The adamantane moiety is known for increasing membrane permeability, potentially enhancing bioavailability.
相似化合物的比较
1-adamantylurea: Lacks the tetrahydroisoquinoline moiety.
2-isobutyryltetrahydroisoquinoline: Missing the adamantane structure.
Other adamantane derivatives: Often used for their rigidity and stability.
Uniqueness:
Combining adamantane and tetrahydroisoquinoline structures results in a compound with unique properties, balancing the stability of adamantane with the potential bioactivity of tetrahydroisoquinoline.
The specific urea linkage further diversifies its reactivity and potential interactions.
属性
IUPAC Name |
1-(1-adamantyl)-3-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-15(2)22(28)27-6-5-19-3-4-21(10-20(19)14-27)25-23(29)26-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBMIPYRPDJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
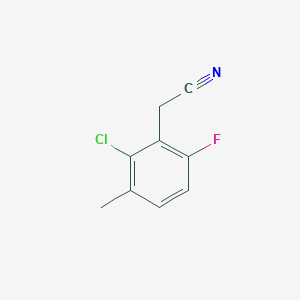

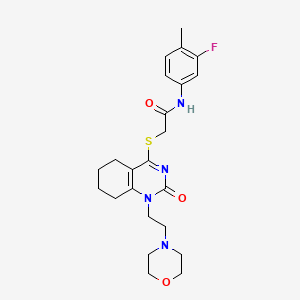
![2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)
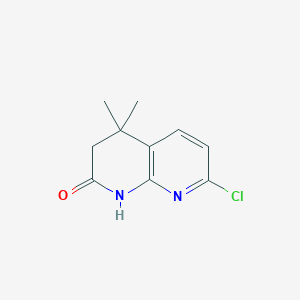
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)
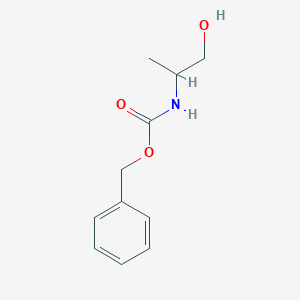

![1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2959148.png)

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
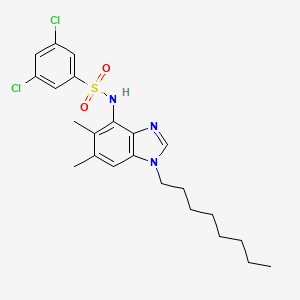
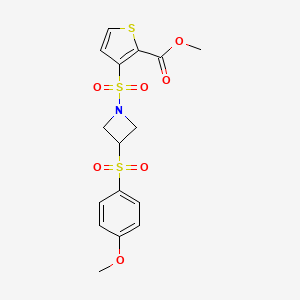
![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
